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Diethyl(difluoro)stannane

Cat. No.: B13421206
CAS No.: 649-48-9
M. Wt: 214.83 g/mol
InChI Key: ZUZWPMMMTJDPFG-UHFFFAOYSA-L
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Description

Historical Development and Significance of Diorganotin(IV) Compounds

The field of organotin chemistry began in 1849 with the first synthesis of a related compound, diethyltin (B15495199) diiodide, by Edward Frankland. lupinepublishers.comwikipedia.org The discipline experienced significant growth in the early 20th century, particularly following the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org

Diorganotin(IV) compounds, with the general formula R₂SnX₂, emerged as a class of immense industrial importance. Their primary application, which consumes thousands of tons of tin annually, is as heat stabilizers for polyvinyl chloride (PVC). lupinepublishers.comwikipedia.org During the processing and use of PVC, these organotin compounds act to suppress degradation by neutralizing hydrogen chloride and removing unstable allylic chloride groups within the polymer structure. wikipedia.org The first commercially successful stabilizers included compounds like dibutyltin (B87310) dilaurate and dibutyltin maleate. lupinepublishers.com

Beyond polymer stabilization, diorganotin(IV) carboxylates, such as dibutyltin dilaurate, are widely used as catalysts. wikipedia.org They are particularly effective in promoting the formation of polyurethanes and in the vulcanization of silicones. wikipedia.org The biological activity of diorganotin compounds has also been a subject of extensive research, with their effects being highly dependent on the nature and number of organic groups attached to the tin atom. scielo.brencyclopedia.pub In solution, diorganotin(IV) complexes can exhibit hexa-coordination, often adopting an octahedral geometry. scielo.br

Specific Relevance of Fluorinated Organotin Species in Contemporary Research

The introduction of fluorine into organotin molecules imparts unique chemical, physical, and electronic properties, making these species a focus of modern research. ossila.com Fluorine's high electronegativity and the specific nature of the carbon-fluorine bond can significantly influence the reactivity and structural characteristics of the parent compound. ossila.com

A key area of application for fluorinated organotin compounds is in materials science. They are investigated as precursors for forming fluorine-doped tin oxide coatings. google.com These coatings are valuable in electronics, where they can function as transparent conductive layers in devices like solar cells and heated windows. lupinepublishers.com The presence of fluorine in the tin oxide lattice can alter the electronic band gap, making the material transparent to visible light while being reflective to heat radiation. lupinepublishers.com

In the realm of coordination chemistry, fluorinated ligands are valued for several reasons. The presence of fluorine can enhance the Lewis acidity of the metal center, which is a crucial factor in catalysis. alfa-chemistry.com Furthermore, the incorporation of fluorine provides a convenient analytical handle, as ¹⁹F NMR spectroscopy can be used to effectively monitor reaction progress. alfa-chemistry.com Research has also explored the use of organotin compounds, including those with fluoro-substituents, in the development of novel metal-organic frameworks (MOFs). chinesechemsoc.org The introduction of organotin moieties can impart hydrophobicity, potentially leading to MOFs with improved water stability for new technological applications. chinesechemsoc.org While many investigations into fluorinated organometallics are directed toward creating pharmaceuticals, the underlying chemical principles, such as enhanced stability and altered reactivity, drive fundamental research in catalysis and materials chemistry. alfa-chemistry.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10F2Sn B13421206 Diethyl(difluoro)stannane CAS No. 649-48-9

Properties

CAS No.

649-48-9

Molecular Formula

C4H10F2Sn

Molecular Weight

214.83 g/mol

IUPAC Name

diethyl(difluoro)stannane

InChI

InChI=1S/2C2H5.2FH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

ZUZWPMMMTJDPFG-UHFFFAOYSA-L

Canonical SMILES

CC[Sn](CC)(F)F

Origin of Product

United States

Synthetic Methodologies for Diethyl Difluoro Stannane and Analogous Diorganotin Difluorides

Direct Synthetic Routes to Organotin Fluorides

Direct synthesis offers a straightforward approach to producing organotin fluorides by modifying existing organostannane structures.

Reaction of Organostannanes with Fluorinating Agents

A primary direct method for synthesizing organotin fluorides is the reaction of tetraorganostannanes or organotin halides with a suitable fluorinating agent. This process involves the cleavage of a tin-carbon or tin-halogen bond and the subsequent formation of a more stable tin-fluorine bond. A variety of fluorinating agents can be employed, ranging from hydrogen fluoride (B91410) (HF) to metal fluorides and more complex electrophilic fluorine sources. harvard.eduscripps.edu For example, the fluorination of functionalized aryl stannanes has been successfully demonstrated using silver(I) mediators. harvard.edu While specific data for Diethyl(difluoro)stannane is not extensively detailed in readily available literature, the general principle involves reacting a precursor like tetraethyltin (B1219993) or diethyltin (B15495199) dihalide with a fluorine source. The high strength of the resulting Sn-F bond is a significant driving force for these reactions. C,N-chelated triorganotin(IV) compounds have also been noted as effective and mild fluorinating agents for various substrates. researchgate.net

Anion Exchange Strategies for Organotin Halides

Anion exchange is a widely used and effective strategy for the synthesis of organotin fluorides from their corresponding chlorides, bromides, or iodides. nih.gov This method leverages the difference in solubility and lattice energy between the starting organotin halide and the resulting fluoride. Typically, a diorganotin dihalide, such as diethyltin dichloride, is treated with a fluoride salt like potassium fluoride (KF) or sodium fluoride (NaF) in a suitable solvent. acs.orgorgsyn.org The reaction often results in the precipitation of the poorly soluble diorganotin difluoride, driving the equilibrium towards the product. mnsu.edu This precipitation from the solution makes purification relatively simple. mnsu.edu The effectiveness of this exchange is influenced by the choice of solvent and the specific fluoride salt used. mnsu.edunih.gov For instance, treating soluble tributyltin chloride with a fluoride ion source effectively causes the precipitation of tributyltin fluoride, a principle that is directly analogous to the synthesis of this compound. mnsu.edu

Indirect Synthetic Pathways to Difluoroorganostannanes

Indirect routes construct the target molecule by forming the tin-carbon bonds on a tin precursor that already contains fluorine atoms or can be fluorinated in a subsequent step.

Utilizing Organometallic Precursors in Stannane Formation

The formation of tin-carbon bonds is a cornerstone of organotin chemistry, and the use of organometallic precursors like Grignard reagents (R-MgX) or organolithium compounds (R-Li) is a classic and versatile method. wikipedia.org To synthesize this compound indirectly, one could start with a tin(IV) halide, such as tin tetrachloride (SnCl₄) or tin tetrafluoride (SnF₄), and react it with an ethylating agent like ethylmagnesium bromide or ethyllithium. wikipedia.org

The general reaction scheme is as follows: SnX₄ + 2 Et-M → Et₂SnX₂ + 2 MX (Where X = F, Cl; M = MgBr, Li)

If starting with SnCl₄, the resulting diethyltin dichloride would then undergo an anion exchange reaction as described in section 2.1.2 to yield the final difluoride product. Starting directly with SnF₄ is also a potential, though often more vigorous, pathway. The precise control of stoichiometry is crucial in these reactions to achieve the desired degree of alkylation and avoid the formation of tetraethyltin or triethyltin (B1234975) halides. wikipedia.org

Catalytic Approaches in Stannane Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. acs.org In the context of organotin compounds, palladium- and nickel-catalyzed cross-coupling reactions are well-established. sigmaaldrich.comnih.gov While direct catalytic synthesis of this compound is not a common textbook example, catalytic principles are applied to the formation and functionalization of stannanes. acs.org For instance, nickel-catalyzed reactions can create new Sn-C bonds via C-H functionalization. acs.org Copper-mediated methods have also been developed for the nucleophilic fluorination of arylstannanes, a process that could potentially be adapted for alkylstannanes. nih.govacs.org These catalytic systems often allow for milder reaction conditions and can provide access to complex organostannanes that are difficult to synthesize through traditional stoichiometric methods. nih.govrsc.org

Summary of Synthetic Routes to Diorganotin Difluorides
MethodologyPrecursor(s)Key ReagentsGeneral Principle
Direct FluorinationOrganostannanes (e.g., R₄Sn)Fluorinating Agents (e.g., Ag(I) salts, HF)Cleavage of Sn-C bond and formation of Sn-F bond.
Anion ExchangeOrganotin Halides (e.g., Et₂SnCl₂)Fluoride Salts (e.g., KF, NaF)Exchange of halide for fluoride, often driven by precipitation of the product. mnsu.edu
Organometallic PrecursorsTin(IV) Halides (e.g., SnCl₄, SnF₄)Grignard or Organolithium Reagents (e.g., EtMgBr)Formation of Sn-C bonds on a tin halide precursor. wikipedia.org
Catalytic FunctionalizationVarious stannanes and organic substratesTransition Metal Catalysts (e.g., Ni, Cu, Pd)Catalytic formation of Sn-C bonds or introduction of functional groups. acs.orgnih.gov

Principles of Sustainable Synthesis in Organotin Fluoride Production

The synthesis of organotin compounds, which are known for their toxicity, presents specific challenges that sustainable or "green" chemistry principles aim to address. mnsu.edursc.org Key considerations include minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

One major aspect of sustainability is the availability of raw materials. The primary source for fluorine is fluorspar (calcium fluoride), which is converted to hydrogen fluoride (HF), a key precursor for many fluorinating agents. societechimiquedefrance.fr Known global reserves of fluorspar are considered sufficient for the foreseeable future. societechimiquedefrance.fr

In the context of organotin chemistry, sustainability focuses on reaction efficiency and waste management. Anion exchange reactions (Section 2.1.2) can be relatively sustainable if the solvent is recyclable and the byproduct salts (e.g., KCl) can be managed properly. The development of catalytic syntheses (Section 2.2.2) is a significant step towards sustainability, as catalysts can reduce energy consumption and the need for stoichiometric reagents, thereby minimizing waste. msu.edu Furthermore, given the toxicity of organotin compounds, developing processes to recycle them from waste streams is a critical environmental goal. mnsu.edu Research into microwave-assisted synthesis of organotin compounds also represents a move towards greener chemistry by potentially reducing reaction times and energy input compared to conventional heating methods. rsc.org

Reaction Mechanisms and Reactivity Profiles of Diethyl Difluoro Stannane and Other Fluorinated Organotin Systems

Mechanistic Studies of Carbon-Fluorine Bond Formation and Transformation

The formation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to the high bond dissociation energy of the C-F bond, one of the strongest in the field. dovepress.com The development of selective fluorination reactions is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. dovepress.comnih.gov Organotin compounds, including fluorinated stannanes, have been explored as precursors in transition metal-mediated fluorination reactions. nih.gov

A key mechanistic pathway involves the fluorination of organostannanes using electrophilic fluorinating reagents, often mediated by a transition metal catalyst. For instance, silver-catalyzed electrophilic fluorination of aryl stannanes has been demonstrated as a viable method for C-F bond formation. scispace.com The proposed mechanism for these transformations is distinct from traditional cross-coupling reactions and may involve a multinuclear high-valent aryl silver fluoride (B91410) complex. scispace.com The critical and often most challenging step in these catalytic cycles is the final reductive elimination, where the C-F bond is formed from a metal center. nih.govrsc.org Studies on palladium-mediated fluorination have shown that C-F reductive elimination from arylpalladium(II) fluoride complexes can be difficult, often competing with other reaction pathways like P-F bond formation when phosphine (B1218219) ligands are used. nih.gov The stability and reactivity of the organotin precursor are paramount, as these factors influence the initial transmetalation step to the active catalyst. The use of toxic organotin reagents, however, can limit the applicability of these methods. rsc.org

Radical-Mediated Reaction Pathways Involving Organotin Fluorides

Organotin compounds are extensively used in radical chemistry, serving as precursors to stannyl (B1234572) radicals or as reagents in atom-transfer reactions. wikipedia.org Tributyltin hydride, for example, is a well-known source of hydrogen atoms due to the stability of the resulting tributyltin radical. wikipedia.org Fluorinated organotin compounds and their precursors also participate in various radical-mediated pathways.

The reaction between organotin hydrides and perfluorovinyl compounds provides insight into radical-mediated processes involving fluorinated systems. Studies on the reaction of methyltin hydrides with methylperfluorovinyltin compounds show that under heat or ultraviolet (UV) irradiation, extensive reduction of the perfluorovinyl group occurs rather than addition across the C=C bond. cdnsciencepub.com These reactions yield partially fluorinated vinyltin (B8441512) products, with the corresponding trimethyl- or dimethyl-tin fluoride formed quantitatively from the hydride. cdnsciencepub.com

Further investigations using perfluorovinyl silicon compounds confirm that these reactions proceed through a free-radical mechanism. cdnsciencepub.comcdnsciencepub.com Under UV irradiation at lower temperatures, the addition products of the tin hydride across the C=C bond can be isolated. cdnsciencepub.comcdnsciencepub.com However, these adducts are often thermally unstable and decompose to form organotin fluorides and fluorovinyl-silanes through a process of β-fluorine elimination. cdnsciencepub.comcdnsciencepub.com This indicates a two-step process where a radical addition is followed by elimination, ultimately leading to the formation of stable organotin fluorides.

Table 1: Reaction Conditions and Products in Organotin Hydride Reactions with Perfluorovinyl Compounds

Organotin HydridePerfluorovinyl CompoundConditionsPrimary ProductsReference
Trimethyltin (B158744) hydride(CH₃)₃SiCF=CF₂UV irradiation, 25°CAddition Products: (CH₃)₃SiCFHCF₂Sn(CH₃)₃ and (CH₃)₃SiCF[Sn(CH₃)₃]CF₂H cdnsciencepub.comcdnsciencepub.com
Trimethyltin hydride(CH₃)₃SiCF=CF₂ThermalOrganotin fluorides, Fluorovinyl-silanes cdnsciencepub.comcdnsciencepub.com
Dimethyltin (B1205294) dihydrideDimethyl bis(perfluorovinyl)tinUV irradiationPartially fluorinated vinyltin compounds, Dimethyltin difluoride cdnsciencepub.com

The introduction of the difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry, but its selective installation remains a synthetic challenge. nih.govrsc.org Difluoromethylation reactions can proceed via nucleophilic, electrophilic, or radical pathways. rsc.org Organotin reagents have been utilized in palladium-catalyzed cross-coupling reactions to synthesize α,α-difluoroketones. bham.ac.uk For example, 1-(N,N-Diethylcarbamoyloxy)-2,2-difluoro-1-(tributylstannyl)ethene undergoes Stille cross-coupling with various electrophiles, although achieving significant product yields may require transmetalation to a more reactive copper intermediate. bham.ac.uk

Controlling the stereochemistry and regioselectivity is a key challenge. While methods for diastereoselective difluoromethylation have been developed, enantioselective introduction of the CF₂H group has proven more difficult. d-nb.info The regioselectivity of difluoromethylation is highly dependent on the substrate and the reaction mechanism. For instance, the direct C-H oxidative difluoromethylation of heteroarenes using TMSCF₂H can be achieved with high regioselectivity. nih.gov In radical reactions, the stereochemical outcome is often influenced by the stability of the radical intermediates and any potential chelation control. bbhegdecollege.com For Stille couplings, the stereochemistry of the vinylstannane is typically retained in the final product. libretexts.org

Lewis Acid Catalysis and Coordination Chemistry in Organotin Reactions

Tin(IV) compounds, particularly tin(IV) chloride (SnCl₄), are effective Lewis acids that can catalyze pericyclic reactions like the Diels-Alder reaction. wikipedia.org The catalyst functions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This reduction in the HOMO-LUMO energy gap accelerates the reaction rate. wikipedia.org

Tin(IV) catalysis has been successfully applied to hetero-Diels-Alder reactions and reactions involving fluorinated substrates. nih.govresearchgate.net For example, the Diels-Alder reaction between furan (B31954) and ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate proceeds rapidly in the presence of a tin(IV) catalyst, whereas the non-fluorinated equivalent fails to react under the same conditions. nih.gov Computational studies of this reaction reveal a highly polar, stepwise transition state that is stabilized by the SnCl₄ catalyst. nih.gov Lewis acidic ionic liquids containing tin have also been developed as recyclable catalysts for Diels-Alder reactions. rsc.org The use of a Lewis acid catalyst not only increases the reaction rate but can also influence the regio- and stereoselectivity of the cycloaddition.

Table 2: Examples of Tin(IV)-Catalyzed Diels-Alder Reactions

DieneDienophileCatalystKey FindingReference
1,3-Cyclohexadiene1,4-BenzoquinoneTi(IV) complex (for comparison)Catalyst improved conversion by 22% in aqueous media. nih.gov
FuranEthyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoateSnCl₄Reaction is rapid with the fluorinated dienophile but fails with the non-fluorinated version. nih.gov
StyreneMethyl 2-oxo-4-phenyl-3-butenoateSnCl₄Reaction proceeds via both concerted and ionic stepwise mechanisms. researchgate.net
VariousVariousCholine chloride-SnCl₂ (2:1) ionic liquidLiquid serves as a water-insensitive, recyclable Lewis acidic catalyst. rsc.org

The reactivity of organotin compounds can be significantly modified by the presence of intramolecularly coordinating substituents. acs.orgfigshare.com When a ligand contains a heteroatom (like nitrogen or oxygen) positioned to coordinate with the tin center, the coordination number of the tin can increase from four to five or even six. acs.orgscispace.comuu.nl This results in a change in the geometry at the tin atom, typically from tetrahedral to a distorted trigonal-bipyramidal structure, with the more electronegative atoms occupying the apical positions. figshare.comscispace.com

This intramolecular coordination has several important consequences. It can substantially increase the configurational stability of chiral triorganotin halides. scispace.com Furthermore, the enforced coordination of a heteroatom can enhance the reactivity of the Sn-C bonds. uu.nl The pentacoordinate tin center can be viewed as a model for the transition state of Sₙ2 substitution reactions. uu.nl This structural feature has been exploited to stabilize reactive species and to direct the outcome of chemical transformations. deepdyve.com For instance, in organotin compounds with a C,N-chelating o-carboranylamino ligand, the tin center in mono-, di-, and triorganotin compounds is pentacoordinate due to Sn-N coordination, which alters their reactivity compared to tetracoordinate analogues. acs.org

Advanced Applications of Diethyl Difluoro Stannane and Derived Fluorinated Organotin Compounds

Diethyl(difluoro)stannane and related fluorinated organotin compounds have emerged as versatile and powerful tools in synthetic chemistry and materials science. Their unique chemical properties, stemming from the presence of both fluorine atoms and a tin center, enable a range of specialized applications. These compounds serve as key reagents in selective fluorination reactions, precursors for advanced materials, and catalysts in polymerization processes. This article explores the advanced applications of these compounds, detailing their roles in organic synthesis, materials science, and catalysis.

Theoretical and Computational Investigations of Diethyl Difluoro Stannane Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organometallic compounds, including those of tin. This is due to its favorable balance of computational cost and accuracy, making it suitable for the relatively large systems often encountered in organotin chemistry. DFT methods are employed to calculate the electronic structure of molecules, from which a wide range of properties can be derived.

A significant application of DFT in the study of organotin chemistry is the modeling of reaction energetics and the identification of transition states. This allows for the detailed exploration of reaction mechanisms, providing a quantitative understanding of reaction barriers and thermodynamics.

For a hypothetical reaction involving diethyl(difluoro)stannane, such as a ligand substitution or a redistribution reaction, DFT calculations can be employed to map out the potential energy surface. The process typically involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Reaction Energetics for a Ligand Exchange Reaction of this compound Calculated using DFT

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Products-10.1

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from DFT calculations.

The three-dimensional structure of an organotin compound is crucial to its reactivity and physical properties. Conformational analysis using DFT allows for the identification of the most stable arrangement of atoms in a molecule and the energy differences between various conformers.

For this compound, the rotation around the Sn-C bonds of the ethyl groups would be a key conformational feature. DFT calculations can predict the rotational barriers and the preferred staggered or eclipsed conformations.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are particularly important in fluorinated compounds. The high electronegativity of fluorine can lead to significant electronic interactions that dictate conformational preferences. For instance, gauche effects or other stabilizing interactions between the fluorine atoms and the ethyl groups could be investigated. These effects arise from the interaction of bonding and anti-bonding orbitals, which can stabilize certain conformations over others.

DFT calculations provide a detailed picture of the electronic structure and the nature of chemical bonds within a molecule. For this compound, key aspects that can be investigated include:

Atomic Charges: Methods such as Natural Population Analysis (NPA) or Mulliken population analysis can be used to calculate the partial charges on each atom. This would provide insight into the polarity of the Sn-F and Sn-C bonds.

Bond Order Analysis: Techniques like the Mayer bond order analysis can quantify the strength and nature (single, double, etc.) of the chemical bonds.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and spatial distribution of these orbitals can indicate the likely sites for nucleophilic or electrophilic attack.

Table 2: Calculated Electronic Properties of a Model Diorganotin Dihalide Compound

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.7 eV
Charge on Sn Atom+1.2 e
Charge on Halogen Atom-0.6 e

Note: The data in this table is based on a generic diorganotin dihalide and is for illustrative purposes.

Advanced Computational Methodologies in Organotin Research

While DFT is a powerful and widely used tool, research in organotin chemistry, especially involving heavy elements like tin, can benefit from more advanced computational methodologies.

One of the primary challenges in the computational study of heavy elements is the need to account for relativistic effects. For tin, these effects are not negligible and can influence the electronic structure and properties of its compounds. Advanced methods that incorporate relativistic effects include:

Relativistic Effective Core Potentials (RECPs): These are commonly used in conjunction with DFT and other methods. RECPs replace the core electrons of the heavy atom with a potential, which simplifies the calculation while implicitly including relativistic effects.

Four-component and two-component relativistic methods: These more rigorous approaches explicitly solve the Dirac equation (or a transformed version of it) and provide a more accurate description of relativistic effects. However, they are computationally much more demanding.

Another area of advanced methodology involves the use of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods are generally more accurate than DFT but are also significantly more computationally expensive. They are often used as benchmarks to validate the results obtained from DFT calculations for smaller model systems.

Furthermore, the use of molecular dynamics (MD) simulations, often in combination with quantum mechanical calculations (QM/MM), can provide insights into the behavior of organotin compounds in solution or in the solid state, taking into account the effects of the surrounding environment.

The continued development of these advanced computational methodologies will undoubtedly lead to a deeper and more accurate understanding of the complex chemistry of this compound and other organotin compounds.

Concluding Remarks and Future Research Trajectories for Diethyl Difluoro Stannane

Perspectives on Novel Synthetic Methodologies

The development of efficient and selective synthetic routes to Diethyl(difluoro)stannane and its derivatives is a primary area for future research. While traditional methods for the synthesis of organotin halides exist, there is a continuous need for greener, more atom-economical, and safer protocols. chinesechemsoc.org

Future research in this area could focus on:

Direct Fluorination: Investigating the direct fluorination of tetraethyltin (B1219993) or diethyltin (B15495199) dichloride using modern and milder fluorinating agents could provide a more direct and efficient route to this compound. mdpi.com The development of catalytic methods for such transformations would be a significant advancement. nih.gov

Halogen Exchange Reactions: Optimizing halogen exchange (HALEX) reactions from other diethyltin dihalides, such as diethyltin dichloride or dibromide, using various fluoride (B91410) sources. Research could explore the use of novel fluoride reagents or phase-transfer catalysts to improve reaction kinetics and yields.

Mechanistic Studies of Synthesis: Detailed mechanistic studies of existing and novel synthetic routes, employing techniques such as in-situ spectroscopy and computational modeling, would provide valuable insights for process optimization and the development of next-generation synthetic protocols.

A comparative table of potential synthetic routes is presented below:

Synthetic RoutePrecursorsReagentsPotential AdvantagesPotential Challenges
Direct Fluorination Tetraethyltin, Diethyltin dichlorideElectrophilic or nucleophilic fluorinating agentsPotentially more direct and atom-economical.Selectivity, handling of reactive fluorinating agents.
Halogen Exchange Diethyltin dichloride/dibromideMetal fluorides (e.g., KF, AgF), Ammonium fluoridesReadily available precursors.Reaction equilibrium, product purification.
Redistribution Reactions Tetraethyltin, Tin(IV) fluorideLewis acid catalystsControl over stoichiometry can yield desired product.Formation of mixtures requiring separation.

Untapped Reactivity and Mechanistic Discoveries

The reactivity of this compound remains a largely unexplored frontier. The interplay of the electron-withdrawing fluorine atoms and the alkyl groups on the tin center suggests a unique reactivity profile that warrants thorough investigation.

Key areas for future reactivity studies include:

Lewis Acidity and Coordination Chemistry: Quantifying the Lewis acidity of this compound and exploring its coordination chemistry with a variety of Lewis bases. This could lead to the discovery of novel adducts and supramolecular assemblies with interesting structural and electronic properties.

Reactions with Nucleophiles and Electrophiles: A systematic study of the reactions of this compound with a broad range of nucleophiles and electrophiles would map out its fundamental reactivity. nih.govresearchgate.net This includes investigating its stability towards hydrolysis and its reactivity towards organometallic reagents.

Mechanistic Investigations: Probing the mechanisms of its reactions using advanced spectroscopic and computational methods will be crucial for understanding the role of the fluorine substituents in influencing reaction pathways and transition states. nih.govnih.govescholarship.orgacs.org This could reveal novel reaction mechanisms within organotin chemistry.

Innovations in Functional Materials and Catalysis

The unique properties of this compound make it a promising candidate for the development of advanced functional materials and as a catalyst or precursor in catalysis.

Future research in this domain could explore:

Polymer Chemistry: Investigating the use of this compound as a monomer or initiator in polymerization reactions. The incorporation of fluorine could impart desirable properties such as thermal stability, chemical resistance, and specific optical properties to the resulting polymers.

Precursor for Thin Films: Exploring its potential as a precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of fluorine-doped tin oxide (FTO) films. FTO is a transparent conducting material with wide applications in solar cells, displays, and smart windows. lupinepublishers.com

Catalysis: Evaluating the catalytic activity of this compound in various organic transformations. Its Lewis acidity and the presence of labile fluoride ligands could enable unique catalytic cycles. researchgate.net Organotin compounds have been investigated as catalysts in various reactions, and the fluorine substituents could modulate their catalytic performance. researchgate.netresearchgate.net

The following table summarizes potential applications in materials and catalysis:

Application AreaPotential Role of this compoundDesired Properties
Polymer Science Monomer, Initiator, AdditiveEnhanced thermal stability, chemical resistance, modified refractive index.
Functional Coatings Precursor for FTO thin filmsHigh transparency, electrical conductivity, and durability. lupinepublishers.com
Homogeneous Catalysis Lewis acid catalyst, Catalyst precursorHigh activity, selectivity, and stability in organic reactions.

Interdisciplinary Linkages in Organofluorine and Organometallic Chemistry

The study of this compound provides a fertile ground for fostering interdisciplinary collaborations between organofluorine and organometallic chemists. This synergy can lead to the development of new synthetic methodologies and a deeper understanding of the fundamental principles governing the behavior of such hybrid molecules.

Future interdisciplinary efforts should focus on:

Synergistic Reagent Development: Combining expertise from both fields to design and synthesize novel fluorinated organometallic reagents with tailored reactivity for applications in organic synthesis.

Computational and Spectroscopic Studies: Joint efforts in utilizing advanced computational and spectroscopic techniques to elucidate the electronic structure, bonding, and dynamic behavior of fluorinated organometallic compounds.

Exploring Structure-Property Relationships: A collaborative approach to systematically study how the number and nature of fluorine substituents on organometallic compounds influence their physical, chemical, and material properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing diethyl(difluoro)stannane, and how can purity be optimized?

  • Methodology : this compound is typically synthesized via transmetallation or halogen exchange reactions. For example, reacting diethyltin dichloride with a fluorinating agent like KF or HF under anhydrous conditions. Purification often involves fractional distillation or recrystallization in nonpolar solvents. Monitor reaction progress using <sup>119</sup>Sn-NMR to confirm fluorination (δ = -200 to -300 ppm for Sn-F environments) .
  • Data Reference : Comparative <sup>119</sup>Sn-NMR shifts for tetraorganostannanes are critical for verifying structural integrity (Table 9, ).

Q. How can researchers characterize this compound’s structural and electronic properties?

  • Methodology : Use a combination of spectroscopic techniques:

  • <sup>19</sup>F-NMR : To confirm fluorine bonding (δ ≈ -150 to -180 ppm for Sn-F).
  • FTIR : Identify Sn-F stretching vibrations (400–500 cm<sup>-1</sup>) and Sn-C stretches (500–600 cm<sup>-1</sup>) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-MS) detects molecular ion peaks and fragmentation patterns (e.g., loss of ethyl groups) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use inert atmosphere techniques (glovebox/Schlenk line) to prevent hydrolysis. Personal protective equipment (PPE) and fume hoods are mandatory due to potential toxicity. Storage in fluorinated solvents (e.g., hexafluorobenzene) minimizes reactivity .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Fluorine atoms increase the Lewis acidity of the tin center, enhancing its ability to coordinate with nucleophiles. Investigate via computational modeling (DFT) to map electron density distribution or experimentally by comparing reaction rates with non-fluorinated analogs (e.g., diethyltin dichloride). Fluorine’s inductive effects can stabilize transition states in Stille-type couplings .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

  • Methodology :

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading).
  • Data Normalization : Account for variables like trace moisture or oxygen via Karl Fischer titration or GC-MS headspace analysis.
  • Meta-Analysis : Cross-reference datasets from multiple sources to identify outliers or systematic errors (e.g., unaccounted side reactions) .

Q. How can computational models predict the stereoelectronic effects of this compound in organometallic frameworks?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate Mulliken charges to quantify Sn-F bond polarization.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to assess potential medicinal applications.
  • Comparative Analysis : Validate models against crystallographic data (e.g., X-ray tables in ) or spectroscopic results .

Q. What role does this compound play in fluorine-transfer reactions, and how does this compare to other fluorostannanes?

  • Methodology : Conduct kinetic studies using <sup>19</sup>F-NMR to track fluorine transfer to substrates like aryl halides. Compare turnover numbers (TON) with trifluorostannanes or hexafluorostannates. Fluorine’s smaller atomic radius in this compound may favor faster ligand exchange but lower thermal stability .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in Sn-F bond lengths reported across X-ray crystallography studies?

  • Methodology :

  • Error Analysis : Compare thermal parameters (B-factors) and resolution limits of crystallographic datasets.
  • Environmental Factors : Assess solvent/packing effects on crystal structure.
  • Benchmarking : Cross-validate with <sup>119</sup>Sn Mössbauer spectroscopy for solid-state Sn environments .

Ethical and Methodological Rigor

Q. What ethical considerations apply to studies involving tin-based fluorinated compounds?

  • Methodology : Adhere to protocols for hazardous waste disposal and occupational exposure limits (e.g., OSHA guidelines). Include toxicity screening in biological studies and disclose conflicts of interest (e.g., funding from fluorochemical industries) .

Tables for Key Data

TechniqueParameterTypical Value for this compoundReference
<sup>119</sup>Sn-NMRChemical Shift (Sn-F)δ = -220 to -260 ppmTable 9,
FTIRSn-F Stretching420–480 cm<sup>-1</sup>
TOF-MSMolecular Ion (M<sup>+</sup>)m/z = 228.8 (C4H10F2Sn)Table 10,

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